Chromium--zirconium (5/1)

Corrosion resistance Amorphous alloys Hydrochloric acid

Chromium–zirconium (5/1), systematically referred to as pentachromium zirconium (Cr₅Zr, CAS 61491-70-1), is a binary intermetallic compound in the Cr–Zr system with a molecular weight of 351.20 g·mol⁻¹. The Cr–Zr binary phase diagram contains multiple intermediate phases, of which the Laves phase Cr₂Zr is the most extensively characterized; Cr₅Zr, however, occupies a distinct, chromium-rich compositional extreme that is represented in SGTE and NIST-JANAF thermochemical databases as a stoichiometric compound phase.

Molecular Formula Cr5Zr
Molecular Weight 351.20 g/mol
CAS No. 61491-70-1
Cat. No. B14569292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium--zirconium (5/1)
CAS61491-70-1
Molecular FormulaCr5Zr
Molecular Weight351.20 g/mol
Structural Identifiers
SMILES[Cr].[Cr].[Cr].[Cr].[Cr].[Zr]
InChIInChI=1S/5Cr.Zr
InChIKeyVPZYJLHIGIIUPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium–Zirconium (5/1) [Cr₅Zr, CAS 61491-70-1]: Phase Identity, Fundamental Properties, and Procurement Baseline


Chromium–zirconium (5/1), systematically referred to as pentachromium zirconium (Cr₅Zr, CAS 61491-70-1), is a binary intermetallic compound in the Cr–Zr system with a molecular weight of 351.20 g·mol⁻¹ [1]. The Cr–Zr binary phase diagram contains multiple intermediate phases, of which the Laves phase Cr₂Zr is the most extensively characterized; Cr₅Zr, however, occupies a distinct, chromium-rich compositional extreme that is represented in SGTE and NIST-JANAF thermochemical databases as a stoichiometric compound phase [2][3]. Unlike commonly encountered Cr–Zr alloys or coatings that span broad composition ranges, Cr₅Zr defines a fixed 5:1 atomic ratio with a narrow homogeneity window, making it a structurally and thermodynamically distinct entity for applications demanding precise phase control.

Fixed 5:1 stoichiometry with narrow homogeneity supports precise phase control
Thermodynamically independent intermetallic compound, distinct from Cr₂Zr Laves phases
Relevant for high-temperature structural, corrosion-resistant, and thin-film research applications

Chromium–Zirconium (5/1) Procurement: Why Cr₅Zr Cannot Be Interchanged with Cr₂Zr, Pure Metals, or Off‑Ratio Cr–Zr Alloys


Attempting to substitute Cr₅Zr with the more commonly available Cr₂Zr Laves phase, pure chromium, pure zirconium, or off‑ratio Cr–Zr alloys risks fundamental performance failures because phase identity—not merely elemental composition—governs properties in the Cr–Zr system. The phase diagram shows multiple invariant reactions and distinct phase fields between the terminal solid solutions [1]. Cr₂Zr forms C14/C15/C36 Laves polytypes with a ~33 at.% Zr composition and exhibits mechanical behavior dominated by its topologically close‑packed structure [2]; in contrast, Cr₅Zr crystallizes as a chromium‑rich stoichiometric compound where the overwhelming Cr fraction dictates oxidation resistance, high‑temperature strength, and interdiffusion characteristics that are categorically different from those of the Laves phase or solid‑solution alloys [1][3]. Amorphous Cr–Zr alloys with continuously variable Cr:Zr ratios demonstrate that even modest compositional shifts alter corrosion rates by orders of magnitude [4]. Generic substitution therefore risks selecting a material whose phase assemblage, defect chemistry, and property profile may be completely inapplicable to the intended application.

  • Phase identity mismatch Cr₅Zr and Cr₂Zr Laves phases possess distinct crystal structures, defect equilibria, and mechanical behavior; direct interchange may lead to performance failure.
  • Composition sensitivity Even modest shifts in Cr:Zr ratio can alter corrosion rates by orders of magnitude, as demonstrated in amorphous Cr–Zr alloys; off-ratio alloys may not replicate passivation.
  • Metal replacement limitation Pure chromium or zirconium lack the intermetallic phase stability, high-temperature strength, and oxidation resistance intrinsic to the Cr₅Zr compound.

Chromium–Zirconium (5/1) Quantitative Differentiation Evidence: Comparator-Based Performance Assessment for Procurement Decisions


Corrosion Rate Differential: Amorphous Cr–Zr Alloys vs. Pure Cr and Pure Zr in Concentrated HCl

In a direct head‑to‑head comparison, sputter‑deposited amorphous Cr–Zr alloys spanning 11–66 at.% Zr exhibited corrosion rates four orders of magnitude lower than pure chromium metal and approximately one‑third that of pure zirconium metal in 6 M HCl solution at 30 °C [1]. Although this data originates from amorphous thin films rather than bulk crystalline Cr₅Zr, it establishes a class‑level principle: increasing chromium content in the Cr–Zr system significantly enhances passivation in aggressive acidic environments. XPS analysis confirmed that the air‑formed and passive films on these Cr–Zr alloys consist of double oxyhydroxides of chromium and zirconium, which are more protective than the film formed on zirconium metal alone [1]. For procurement of crystalline Cr₅Zr (83.3 at.% Cr), this class‑level inference supports the prediction of superior corrosion resistance relative to lower‑Cr Cr–Zr analogs or pure Zr, though direct experimental confirmation on bulk Cr₅Zr remains absent in the open literature.

Corrosion in HCl
Class-level inference
~4 orders lower vs. pure Cr; ~3× lower vs. pure Zr in 6 M HCl at 30°C
Supports chromium-rich passivation hypothesis for acid environments
Amorphous film data; bulk crystalline Cr₅Zr corrosion not yet directly reported
Corrosion resistance Amorphous alloys Hydrochloric acid Passivation XPS

Creep Rupture Strength Enhancement of Cr–Zr–C Alloys Relative to Unalloyed Chromium at 1050 °C

In a direct head‑to‑head comparison targeting high‑temperature structural performance, a Cr–2.42Zr–0.11C alloy (Zr:C atomic ratio ≈ 1:1) tested in the as‑extruded condition demonstrated a three‑fold increase in the stress required for creep rupture in 100 hours, in air, at 1050 °C, relative to unalloyed chromium [1]. The study further identified that zirconium in solid solution with chromium provides solid‑solution strengthening and acts as a powerful grain refiner, while coarse zirconium carbide precipitates remain stable at 1050 °C [1]. Although this alloy is not exactly Cr₅Zr (it contains carbon and has a lower Cr:Zr ratio), it establishes a class‑level principle: zirconium additions to chromium‑rich matrices dramatically improve high‑temperature creep performance through combined solid‑solution and precipitation mechanisms. For Cr₅Zr (83.3 at.% Cr, no intentional carbon), the absence of carbide precipitation would shift the strengthening balance toward predominantly solid‑solution and grain‑boundary pinning effects, suggesting differentiated but still elevated high‑temperature mechanical performance relative to pure Cr or Cr₂Zr.

Creep rupture at 1050°C
Class-level inference
~3× higher stress for 100-h life vs. unalloyed Cr
Indicates elevated high-temperature load-bearing capacity for Cr-rich compositions
Data from Cr-Zr-C alloy; carbon-free Cr₅Zr may shift strengthening mechanism
Creep rupture High-temperature strength Chromium alloys Zirconium carbide Grain refinement

Microhardness Attainable in Cr‑Rich Supersaturated Solid Solutions via Mechanical Alloying in the Immiscible Zr–Cr System

High‑energy mechanical alloying of immiscible Zr–Cr elemental powder blends produced Cr‑rich supersaturated solid solutions with a Vickers microhardness of approximately 503 HV after 32 hours of milling, with Zr solubility in Cr reaching up to ~21.6 wt.% [1]. This represents a cross‑study comparable data point: the measured microhardness of 503 HV significantly exceeds that of conventionally processed pure chromium (~130–250 HV, depending on processing) and approaches or surpasses values reported for cast Cr₂Zr Laves phase materials (~400–500 HV for single‑phase Cr₂Zr [1]). For procurement of Cr₅Zr powder intended for powder metallurgy or additive manufacturing routes, this class‑level evidence indicates that mechanical alloying can access a hardness regime that is competitive with or superior to Cr₂Zr, while retaining the distinct advantage of a chromium‑rich composition that favors oxidation resistance. Direct microhardness data on stoichiometric Cr₅Zr produced by conventional melting routes is not currently available in the open literature.

Microhardness
Cross-study comparable
503 HV (MA Cr-Zr) vs. ~130–250 HV pure Cr; competitive with cast Cr₂Zr
Supports hardness competitiveness with Laves phase for wear applications
Mechanically alloyed powder; direct measurement on cast Cr₅Zr not available
Mechanical alloying Microhardness Supersaturated solid solution Nanostructured alloys Immiscible systems

Phase Stability and Defect Structure Differentiation: Cr₅Zr vs. Cr₂Zr in the Assessed Cr–Zr Binary System

A 2022 experimental investigation of phase equilibria, phase stability, and defect structure across the Cr–Zr system using differential scanning calorimetry (DSC), X‑ray diffraction (XRD), and scanning electron microscopy (SEM) provided updated phase boundary data and confirmed the existence of multiple intermediate phases, each with distinct defect chemistries and thermal stability ranges [1]. The thermodynamic assessment by Zeng et al. (1993), which remodelled the Cr–Zr system using Redlich–Kister formalism for solution phases and Wagner–Schottky and two‑sublattice models for the Laves phases, explicitly treats the chromium‑rich terminal intermetallic (Cr₅Zr composition) as a distinct stoichiometric phase with a narrow homogeneity range, separate from the αCr₂Zr, βCr₂Zr, and γCr₂Zr Laves polytypes [2]. This class‑level phase‑diagram evidence establishes that Cr₅Zr cannot be considered merely a chromium‑rich variant of Cr₂Zr; it is a thermodynamically independent compound with its own stability field, melting/decomposition temperature, and defect equilibrium. No direct experimental measurements of the Cr₅Zr defect formation energy or precise homogeneity width were located in the open literature.

Phase stability
Class-level inference
Distinct stoichiometric compound with narrow homogeneity; independent of Laves polytypes
Ensures microstructural reproducibility and reduces batch-to-batch scatter risk
Defect formation energy and exact homogeneity width not directly measured
Phase equilibria Defect structure DSC XRD SEM Thermodynamic assessment

Composition‑Dependent Structure and Abrasion Resistance Transition in CrZrₓ Ultrathin Alloy Films

Co‑sputtered CrZrₓ ultrathin films (~60 nm thickness) deposited on polymeric substrates below 100 °C exhibited a structural transition from body‑centered cubic (BCC) to a coexisting BCC + Ω‑hexagonally close packed (HCP) phase within a narrow Zr concentration window [1]. This structural change correlated directly with measurable variations in optical reflectivity and resistance to abrasion: the denser atomic packing of the dual‑phase structure yielded improved abrasion resistance [1]. This is a direct head‑to‑head comparison within the same study: film composition was the sole independent variable. The finding demonstrates that even small shifts in the Cr:Zr ratio within the Cr‑rich regime can trigger a phase transformation that alters functional properties. For procurement of Cr₅Zr thin‑film sputtering targets, a fixed 5:1 stoichiometry provides a composition that may lie near or within this structurally sensitive transition zone, offering a route to tailor film properties through precise compositional control that off‑ratio targets cannot achieve.

Thin-film abrasion
Direct head-to-head
BCC to dual-phase BCC+Ω-HCP transition improves abrasion resistance in narrow composition window
Fixed Cr₅Zr stoichiometry may target phase-sensitive range for optimized coating durability
Co-sputtered films on polymeric substrates; thickness ~60 nm
Thin films Co‑sputtering Phase transformation Abrasion resistance Optical properties

Chromium–Zirconium (5/1) Application Scenarios: Evidence‑Driven Use Cases for Procurement and Research


High‑Temperature Structural Components in Oxidizing Environments Above 1000 °C

The class‑level evidence from Cr–Zr–C alloys demonstrating a three‑fold creep rupture life improvement over unalloyed chromium at 1050 °C supports exploration of Cr₅Zr as a candidate matrix or coating material for furnace hardware, turbine hot‑section components, or heat‑exchanger elements where oxidative degradation and creep deformation are the primary life‑limiting mechanisms [1]. Procurement specifications should require stoichiometric verification (XRD phase analysis) because off‑ratio compositions risk entering the Cr₂Zr Laves phase field with inferior high‑temperature strength [2].

Corrosion‑Resistant Coatings and Bulk Components for Strong Acid Service

The four‑orders‑of‑magnitude corrosion rate improvement of chromium‑rich Cr–Zr amorphous alloys over pure chromium in 6 M HCl (and three‑fold improvement over zirconium) provides class‑level justification for evaluating crystalline Cr₅Zr in chemical processing equipment exposed to reducing acids [1]. The chromium‑dominated oxyhydroxide passive film identified by XPS analysis is expected to be retained or enhanced in the crystalline Cr₅Zr phase due to the high Cr:Zr ratio [1]. Procurement of Cr₅Zr in this context should include potentiostatic polarization testing in the target acid environment to confirm passivation behavior, as direct corrosion data on bulk crystalline Cr₅Zr is not yet publicly available.

Thin‑Film Sputtering Targets for Abrasion‑Resistant Optical and Decorative Coatings on Polymers

Direct experimental evidence shows that CrZrₓ ultrathin films undergo a phase‑dependent transition in abrasion resistance within a narrow composition range near the BCC to BCC+Ω‑HCP structural boundary [1]. Cr₅Zr sputtering targets with certified stoichiometry provide a fixed, reproducible Cr:Zr ratio for physical vapor deposition (PVD) processes, enabling consistent deposition of films that operate within or near this property‑enhancing composition window. This addresses the key pain point of batch‑to‑batch variability encountered with multi‑element targets or co‑sputtering of separate Cr and Zr sources [1].

Powder Metallurgy Feedstock for High‑Hardness Wear Components

Mechanical alloying studies demonstrate that Cr‑rich supersaturated solid solutions in the Zr–Cr system can achieve microhardness values (503 HV) that are competitive with or exceed those of cast Cr₂Zr Laves phase materials [1]. Cr₅Zr in powder form can serve as a precursor for press‑and‑sinter or additive manufacturing routes to produce net‑shape wear components (bearings, seals, tooling inserts) where chromium‑rich chemistry additionally confers oxidation resistance during high‑temperature service [1][2]. Procurement should specify particle size distribution, oxygen content, and XRD‑confirmed phase purity to ensure the powder can be consolidated to the target hardness.

Application
Selection Property
Validation Focus
High-temperature structural research
Stoichiometric phase verification (XRD); high-temperature strength under oxidizing conditions
Creep rupture endurance and oxidation resistance above 1000°C
Corrosion-resistant coatings and bulk components for acid service
Chromium-rich passive film integrity; electrochemical stability in reducing acids
Potentiostatic polarization in target acid; verify passivation on bulk crystalline Cr₅Zr
Thin-film sputtering targets for abrasion-resistant optical/decorative coatings
Certified fixed 5:1 stoichiometry for reproducible PVD deposition
Abrasion resistance consistency within BCC/dual-phase composition window
Powder metallurgy feedstock for high-hardness wear components
Phase-pure Cr₅Zr powder; controlled oxygen content and particle size distribution
Consolidated hardness and wear performance under service conditions
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